molecular formula C9H10ClN3O B2596162 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride CAS No. 49837-94-7

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride

Cat. No.: B2596162
CAS No.: 49837-94-7
M. Wt: 211.65
InChI Key: YXMHMCSNUDFQCQ-UHFFFAOYSA-N
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Description

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of phthalazinone and is characterized by the presence of an aminomethyl group at the 4-position of the phthalazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride typically involves the reaction of phthalazinone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phthalazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(aminomethyl)-2H-phthalazin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHMCSNUDFQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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